1-(4-methoxybenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyphenylmethyl group, and a dimethylpyrrolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting with the preparation of the core pyrrole structureCommon reagents used in these reactions include benzenesulfonyl chloride and 4-methoxybenzyl chloride, under conditions that may involve the use of bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzenesulfonyl and methoxyphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE include:
Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and other sulfonyl-containing compounds.
4-Methoxyphenylacetic acid: An intermediate in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
The uniqueness of 3-(BENZENESULFONYL)-1-[(4-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C20H22N2O3S/c1-14-15(2)22(13-16-9-11-17(25-3)12-10-16)20(21)19(14)26(23,24)18-7-5-4-6-8-18/h4-12H,13,21H2,1-3H3 |
InChI Key |
BGDOESOEPIUOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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